molecular formula C13H16BF3O3 B1424377 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1403988-78-2

2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1424377
M. Wt: 288.07 g/mol
InChI Key: AQUNEWWXRQKTHC-UHFFFAOYSA-N
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Description

The compound “2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a phenyl ring substituted with fluorine and difluoromethoxy groups, and a dioxaborolane ring substituted with four methyl groups .


Synthesis Analysis

The synthesis of such compounds often involves palladium-catalyzed direct arylation . The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a phenyl ring with fluorine and difluoromethoxy substituents, and a dioxaborolane ring with four methyl substituents .

Scientific Research Applications

Synthesis of Novel Derivatives and Applications in LCD Technology

A series of novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane have been synthesized. These derivatives, with potential applications in Liquid Crystal Display (LCD) technology, are currently being tested for therapeutic applications in Neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Precision Synthesis in Polymerization

The Suzuki-Miyaura coupling polymerization process was optimized using a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to the development of polymers with high regioregularity and molecular weight control. This advancement is crucial for precision synthesis in the field of polymer science (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Development of Boron-Containing Stilbene Derivatives

Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, showing promise as lipogenesis inhibitors and potential lead compounds for lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Applications in Fluorescence Probes and Detection Techniques

A series of boronate ester fluorescence probes were synthesized using derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These probes, designed for detecting hydrogen peroxide, demonstrate the utility of these compounds in advanced sensing and detection applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Enhancing Brightness in Nanoparticle Applications

The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of heterodifunctional polyfluorenes led to the creation of nanoparticles with enhanced brightness and tunable fluorescence. This finding has significant implications for the development of advanced materials in nanotechnology and photonics (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(15)7-10(9)18-11(16)17/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNEWWXRQKTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1403988-78-2
Record name 2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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